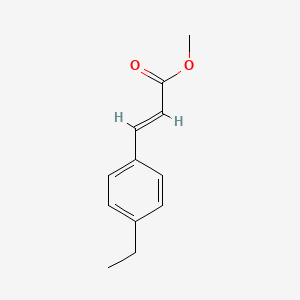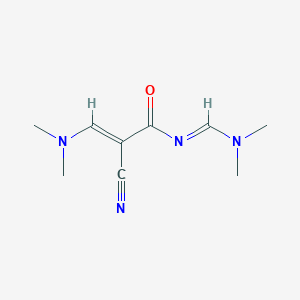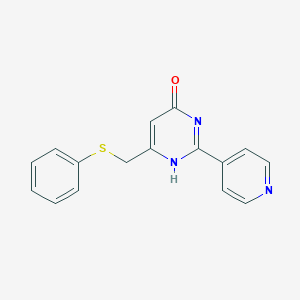![molecular formula C8H17IN4S B7786002 {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B7786002.png)
{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide: is a complex organic compound characterized by its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of dimethylamine with formaldehyde to form a dimethylaminomethylidene intermediate. This intermediate is then reacted with a sulfur-containing compound to introduce the methylsulfanylmethylidene group. The final step involves the reaction with an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Reduction : Reduction reactions can convert the compound into its corresponding amine or thiol derivatives. Substitution : The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of other organic compounds.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of antimicrobial or anticancer agents.
Industry
In industrial applications, the compound is used in the production of specialty chemicals. Its unique properties make it suitable for use in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **[(Dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;chloride
- **[(Dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;bromide
- **[(Dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;fluoride
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion can participate in specific reactions that other halides may not, making this compound particularly valuable in certain applications.
Propriétés
IUPAC Name |
[[(dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N4S.HI/c1-11(2)6-9-8(13-5)10-7-12(3)4;/h6-7H,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYATRTUSNGUBH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=NC=[N+](C)C)SC.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-4-one](/img/structure/B7785921.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one](/img/structure/B7785925.png)


![(4Z)-4-[(morpholin-4-ylamino)methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7785953.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785971.png)
![2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B7785982.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785988.png)
![N'-(4-fluorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7785991.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-[2-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]hydrazinyl]acetamide](/img/structure/B7785998.png)
![2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione](/img/structure/B7785999.png)

![1-[Amino(phenyl)methylidene]-3-phenylthiourea](/img/structure/B7786017.png)
![(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786020.png)
